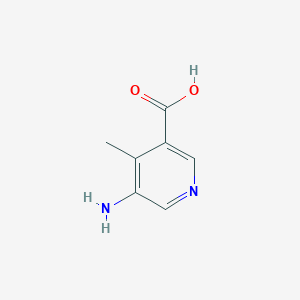

5-Amino-4-methylnicotinic acid

Description

5-Amino-4-methylnicotinic acid (CAS RN: 24242-19-1) is a pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . Structurally, it features an amino group at the 5-position and a methyl group at the 4-position of the nicotinic acid backbone. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antibacterial agents. Its utility stems from the reactivity of the amino and carboxylic acid groups, which enable diverse functionalization .

Properties

IUPAC Name |

5-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKILAGIFJBHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylnicotinic acid typically involves the nitration of 4-methylnicotinic acid, followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products

Oxidation: 5-Nitro-4-methylnicotinic acid.

Reduction: 5-Amino-4-methyl-1,2-dihydropyridine-3-carboxylic acid.

Substitution: 5-Acetamido-4-methylnicotinic acid.

Scientific Research Applications

Scientific Research Applications

The applications of 5-Amino-4-methylnicotinic acid can be categorized into several key areas:

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid can be reduced to alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions, yielding derivatives such as amides.

These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has highlighted the biological activities of this compound, particularly its potential antimicrobial and anti-inflammatory properties. Studies suggest that it may interact with specific molecular targets, inhibiting certain enzymes or receptors, which leads to various biological responses.

Case Study: Cardiovascular Effects

A significant study investigated the impact of this compound on cardiovascular health, revealing that it enhances endothelial nitric oxide synthase (eNOS) activity. This improvement leads to better vasodilation and reduced blood pressure in animal models, indicating potential therapeutic benefits for conditions like hypertension and atherosclerosis.

Medicine

The compound is being explored for its therapeutic potential in drug development. Its favorable pharmacokinetic properties suggest good absorption and distribution characteristics. Safety assessments have indicated low toxicity at therapeutic doses, making it a promising candidate for further clinical research.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry.

The compound's biological activity encompasses a range of effects that are currently under investigation:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain pathogens.

- Anti-inflammatory Properties : Research indicates potential mechanisms through which it may reduce inflammation.

Mechanism of Action

The mechanism of action of 5-Amino-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-Amino-4-methylnicotinic Acid

Key Findings:

Positional Isomerism Effects: The amino group’s position significantly impacts physicochemical properties. For example, 2-aminonicotinic acid exhibits higher thermal stability (mp 295–297°C) compared to this compound, which lacks reported melting point data . 4-Aminonicotinic acid shows reduced aqueous solubility due to intramolecular hydrogen bonding, limiting its use in aqueous-phase reactions .

Substituent Influence: The methyl group in this compound enhances steric hindrance, reducing unwanted side reactions in nucleophilic substitutions compared to non-methylated analogs like 5-aminonicotinic acid . Chlorine substitution (e.g., 5-amino-2-chloropyridine-4-carboxylic acid) increases electrophilicity, making it a preferred substrate for Suzuki-Miyaura couplings .

Table 2: Functional Derivatives of this compound

Research Findings:

- Ester Derivatives: Methylation of the carboxylic acid group (e.g., methyl 4-amino-6-methylnicotinate) improves membrane permeability, critical for central nervous system-targeting drugs .

Biological Activity

5-Amino-4-methylnicotinic acid (5-AMNA) is a derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

5-AMNA is characterized by the presence of an amino group at the 5-position and a methyl group at the 4-position of the nicotinic acid structure. Its molecular formula is with a molecular weight of approximately 152.15 g/mol. The unique positioning of the amino and methyl groups contributes to its distinct biological properties compared to other nicotinic acid derivatives.

The biological activity of 5-AMNA primarily involves its interaction with various enzymes and receptors. It has been shown to:

- Inhibit Enzymatic Activity : 5-AMNA can inhibit specific enzymes that play a role in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Modulate Receptor Activity : The compound interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability . This modulation can lead to various physiological effects, including alterations in pain perception and cognitive function.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-AMNA, it is essential to compare it with structurally similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| Nicotinic Acid | Parent compound without substitutions | Involved in lipid metabolism; used for cholesterol management |

| 5-Amino-2-methylnicotinic Acid | Methyl group at the 2-position | Similar receptor modulation but different efficacy |

| 4-Amino-3-methylnicotinic Acid | Amino group at the 4-position | Less potent in receptor binding compared to 5-AMNA |

5-AMNA's unique structural features allow for specific interactions that enhance its biological potency compared to these analogs .

Case Study: Cardiovascular Effects

A study investigated the effects of 5-AMNA on cardiovascular health, particularly its impact on endothelial function. The results indicated that treatment with 5-AMNA improved endothelial nitric oxide synthase (eNOS) activity, leading to enhanced vasodilation and reduced blood pressure in animal models. This suggests potential therapeutic benefits for conditions like hypertension and atherosclerosis .

Cell Viability Assays

MTT assays conducted on RAW macrophage cells demonstrated that 5-AMNA exhibits low cytotoxicity at therapeutic concentrations. The compound was tested across varying concentrations, revealing significant cell viability even at higher doses, which underscores its safety profile for potential clinical applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 5-AMNA suggest favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained biological effects without significant toxicity. Safety assessments have shown no adverse effects in animal models at therapeutic doses, making it a promising candidate for further research .

Q & A

Q. What are the established synthetic routes for 5-Amino-4-methylnicotinic acid, and how can purity be optimized?

The synthesis of structurally related nicotinic acid derivatives typically involves multi-step reactions, such as Suzuki coupling or condensation reactions with appropriate protecting groups for amino and methyl substituents. For example, analogous compounds like (S)-4-Amino-5-mercaptopentanoic acid are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling, followed by acid hydrolysis . Purity optimization often employs column chromatography (silica gel or reverse-phase) and recrystallization using ethanol/water mixtures. Monitoring via TLC (Rf value comparison) and HPLC (≥98% purity threshold) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C4, amino at C5) and assess proton coupling.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~153.06 for C₇H₈N₂O₂).

- Melting Point : Comparative analysis against literature values (e.g., 295–297°C for 2-Aminonicotinic acid) .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. For aqueous solutions, use pH 6–7 buffers (e.g., phosphate) and avoid freeze-thaw cycles. Stability should be validated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Optimize parameters using Design of Experiments (DoE):

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

Post-synthesis, employ continuous-flow crystallization to improve yield scalability .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

- Deuterated Solvent Exchange : D₂O shake tests to confirm exchangeable protons (e.g., –NH₂).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-31G(d) to predict HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for reactions.

Validate models against experimental UV-Vis and IR spectra .

Q. How can degradation pathways be systematically analyzed under stressed conditions?

Perform forced degradation studies:

Q. What validation protocols are recommended for analytical methods (e.g., HPLC) quantifying this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : 5-point calibration (R² ≥ 0.995).

- Accuracy : Spike recovery (98–102%).

- Precision : Intra-day/inter-day RSD ≤ 2%.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Notes on Data Interpretation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.